2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide is a heterocyclic compound that contains both pyrazine and thiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyrazine moiety. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Coupling reactions: Introduction of the pyrazine ring via coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: Use of catalysts to improve reaction efficiency.
Continuous flow synthesis: Implementation of continuous flow techniques for scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interaction with cellular receptors to modulate their activity.
Pathway interference: Disruption of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyrazin-2-yl)thiazole-4-carboxamide
- N-(thiazol-2-yl)thiazole-4-carboxamide
- 2-(thiazol-2-yl)pyrazine
Uniqueness
2-(pyrazin-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide is unique due to the presence of both pyrazine and thiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-pyrazin-2-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5OS2/c17-9(16-11-14-3-4-18-11)8-6-19-10(15-8)7-5-12-1-2-13-7/h1-6H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBRNZBXOBFPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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